3,5-Dichloro-2,4,6-triphenylpyridine
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Overview
Description
3,5-Dichloro-2,4,6-triphenylpyridine is a heterocyclic aromatic compound characterized by the presence of chlorine atoms at the 3 and 5 positions and phenyl groups at the 2, 4, and 6 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2,4,6-triphenylpyridine typically involves the cyclocondensation of acetophenone derivatives, aryl aldehydes, and ammonium acetate. One efficient method employs a bimetallic catalyst such as Al/Ag3PO4 under mild and environmentally friendly conditions. The reaction is carried out in ethanol at reflux temperature, resulting in high yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is crucial to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,4,6-triphenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The phenyl groups can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Dichloro-2,4,6-triphenylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,4,6-triphenylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4,6-Triphenylpyridine: Similar in structure but lacks the chlorine atoms at the 3 and 5 positions.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains fluorine atoms instead of phenyl groups at the 2, 4, and 6 positions.
2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Features methyl groups and cyano groups instead of phenyl and chlorine atoms .
Uniqueness: 3,5-Dichloro-2,4,6-triphenylpyridine is unique due to the presence of both chlorine atoms and phenyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C23H15Cl2N |
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Molecular Weight |
376.3 g/mol |
IUPAC Name |
3,5-dichloro-2,4,6-triphenylpyridine |
InChI |
InChI=1S/C23H15Cl2N/c24-20-19(16-10-4-1-5-11-16)21(25)23(18-14-8-3-9-15-18)26-22(20)17-12-6-2-7-13-17/h1-15H |
InChI Key |
JZNIYLMYRNIOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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